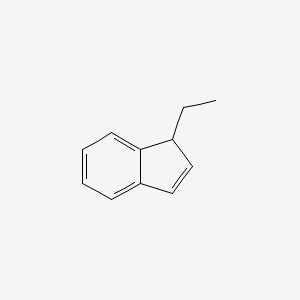
1H-Indene, 1-ethyl-
Cat. No. B1606572
Key on ui cas rn:
6953-66-8
M. Wt: 144.21 g/mol
InChI Key: IEKPDJDYFASRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08383848B2
Procedure details


A 500 mL three-neck flask replaced with nitrogen was charged with 21.6 g (purity 72%, 42 mmol) of the yellow oily product and 274 mL of tetrahydrofuran, and cooled in an ice bath, and then 88.5 mL (1.59 M, 141 mmol) of a hexane solution of n-butyllithium was added dropwise. The color of the solution was turned from colorless to yellow. The temperature of this solution was gradually raised to room temperature, and the solution was further stirred for 1 hour. While this solution was cooled in a water bath, 137 mL of distilled water was added dropwise. After the organic layer was separated, the aqueous layer was extracted with ethyl acetate. The separated organic layer and the extract were combined, washed with an aqueous saturated sodium chloride solution two times, and dried with sodium sulfate. Volatile components were distilled off under reduced pressure, and the resulting yellow oily product was purified by column chromatography (developing solvent: heptane/methylene chloride v/v=9/1), and recrystallized with ethanol/methylene chloride. Based on the following 1H NMR (400 MHz, CDCl3) data, the resulting pale yellow solid was identified to be (5,6,7,8-tetrahydro-5,5,8,8-tetramethylbenz-f-inden-3-yl) (inden-3-yl)ethane. Yield amount 9.1 g (purity>98%, 24 mmol, yield 57%).



Identifiers


|
REACTION_CXSMILES
|
O1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[CH2:12]([Li])[CH2:13]CC>O>[CH:2]1([CH2:12][CH3:13])[C:7]2[C:5](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
274 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
88.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
137 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was further stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500 mL three-neck flask replaced with nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While this solution was cooled in a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an aqueous saturated sodium chloride solution two times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Volatile components were distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting yellow oily product was purified by column chromatography (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
heptane/methylene chloride v/v=9/1), and recrystallized with ethanol/methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Yield amount 9.1 g (purity>98%, 24 mmol, yield 57%)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

